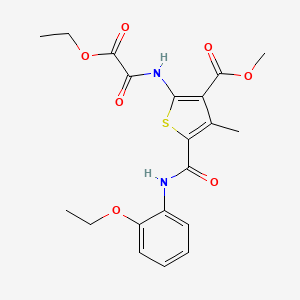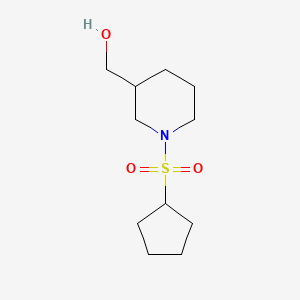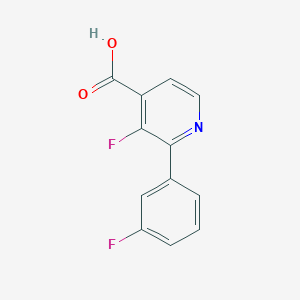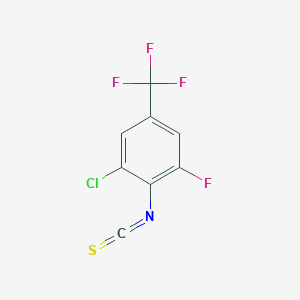
4-((4-Fluorophenyl)thio)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Fluorophenyl)thio)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core with a 4-fluorophenylthio substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)nicotinaldehyde typically involves the reaction of 4-fluorothiophenol with nicotinaldehyde under specific conditions. One common method is the Claisen-Schmidt condensation, where nicotinaldehyde reacts with 4-fluorothiophenol in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions: 4-((4-Fluorophenyl)thio)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-((4-Fluorophenyl)thio)nicotinic acid.
Reduction: 4-((4-Fluorophenyl)thio)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((4-Fluorophenyl)thio)nicotinaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-((4-Fluorophenyl)thio)nicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
- 4-((4-Chlorophenyl)thio)nicotinaldehyde
- 4-((4-Methylphenyl)thio)nicotinaldehyde
- 4-((4-Bromophenyl)thio)nicotinaldehyde
Comparison: 4-((4-Fluorophenyl)thio)nicotinaldehyde is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
属性
分子式 |
C12H8FNOS |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)sulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNOS/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15/h1-8H |
InChI 键 |
BLBYKFLXDLUKLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)SC2=C(C=NC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)




